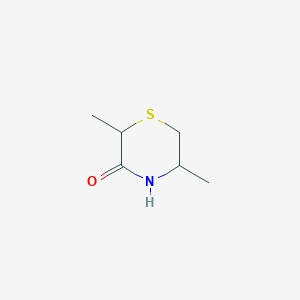
3-Thiomorpholinone, 2,5-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Thiomorpholinone, 2,5-dimethyl- is an organic compound that belongs to the class of thiomorpholinones. It is characterized by a thiomorpholine ring, which is a six-membered ring containing both sulfur and nitrogen atoms. The compound is further substituted with two methyl groups at the 2 and 5 positions. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiomorpholinone, 2,5-dimethyl- typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,5-dimethylthiomorpholine with an oxidizing agent to introduce the carbonyl group, forming the thiomorpholinone ring. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or platinum complexes.
Industrial Production Methods
In an industrial setting, the production of 3-Thiomorpholinone, 2,5-dimethyl- may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques like chromatography and crystallization ensures the consistent quality of the final product.
化学反応の分析
Types of Reactions
3-Thiomorpholinone, 2,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used to introduce halogen atoms, which can then be replaced by other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiomorpholinones depending on the nucleophile used.
科学的研究の応用
3-Thiomorpholinone, 2,5-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 3-Thiomorpholinone, 2,5-dimethyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation. The exact mechanisms are still under investigation, but it is believed that the compound’s unique structure allows it to interact with multiple targets simultaneously.
類似化合物との比較
Similar Compounds
Thiomorpholine: Lacks the carbonyl group and methyl substitutions.
2,5-Dimethylthiomorpholine: Similar structure but without the carbonyl group.
Thiomorpholinone: Similar structure but without the methyl substitutions.
Uniqueness
3-Thiomorpholinone, 2,5-dimethyl- is unique due to the presence of both the carbonyl group and the methyl substitutions. This combination imparts distinct chemical properties and reactivity, making it a valuable compound in various applications. Its ability to undergo multiple types of chemical reactions and interact with diverse molecular targets sets it apart from other similar compounds.
特性
CAS番号 |
69226-11-5 |
|---|---|
分子式 |
C6H11NOS |
分子量 |
145.23 g/mol |
IUPAC名 |
2,5-dimethylthiomorpholin-3-one |
InChI |
InChI=1S/C6H11NOS/c1-4-3-9-5(2)6(8)7-4/h4-5H,3H2,1-2H3,(H,7,8) |
InChIキー |
NSTLWQIRFPUZJP-UHFFFAOYSA-N |
正規SMILES |
CC1CSC(C(=O)N1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


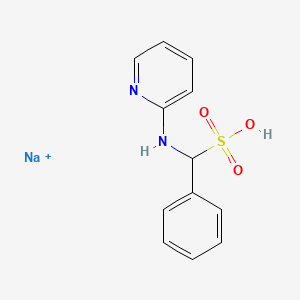
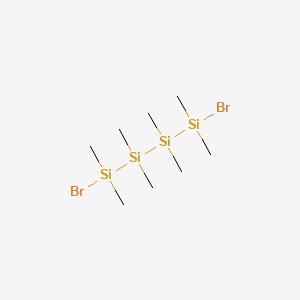
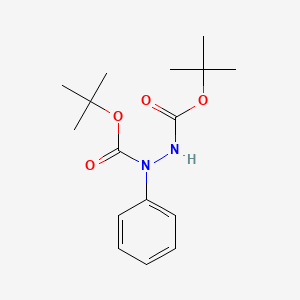

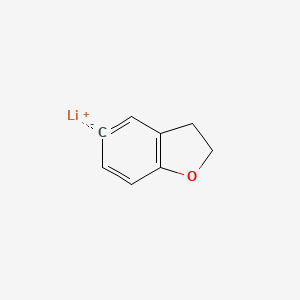

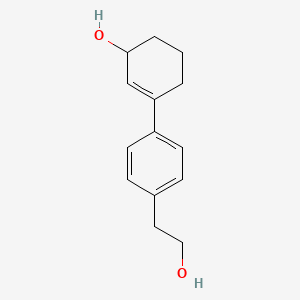
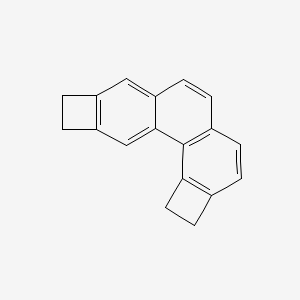
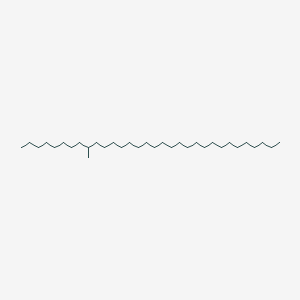
![(3aR,8bS)-2-methyl-4,8b-dihydro-3aH-indeno[2,1-d][1,3]oxazole](/img/structure/B14469847.png)
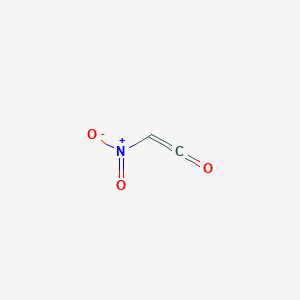

![1,1'-[1,2-Phenylenebis(oxy)]bis[2-(2-phenoxyphenoxy)benzene]](/img/structure/B14469872.png)

